3-Methoxy-5-propylphenol
Description
3-Methoxy-5-propylphenol (CAS 55136-70-4) is a phenolic derivative with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol . Its IUPAC name reflects the substitution pattern: a methoxy (-OCH₃) group at position 3 and a propyl (-C₃H₇) group at position 5 on the aromatic ring. Key physicochemical properties include:
- Thermodynamic Data: Standard Gibbs free energy of formation (ΔfG°) = -123.52 kJ/mol, enthalpy of formation (ΔfH°gas) = -334.20 kJ/mol .
- Phase Transition Data: Melting point = 375.35 K, boiling point = 562.90 K, vaporization enthalpy (ΔvapH°) = 56.22 kJ/mol, and critical temperature (Tc) = 779.84 K .
- Solubility and Partitioning: Logarithmic water solubility (log₁₀WS) = -2.36, octanol/water partition coefficient (logP) = 2.353, indicating moderate hydrophobicity .
The compound is structurally analogous to bioactive phenols, making it relevant in organic synthesis and materials science.
Properties
CAS No. |
55136-70-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methoxy-5-propylphenol |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-5-9(11)7-10(6-8)12-2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
ILWXLUGUJRYVST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Propylation of 3-Methoxyphenol
A direct method involves the Friedel-Crafts alkylation of 3-methoxyphenol with a propyl halide (e.g., 1-bromopropane) under acidic conditions. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the reaction, achieving regioselective substitution at the para-position relative to the methoxy group.
Reaction Conditions :
Mechanistic Insight :
The electrophilic propyl carbocation generated in situ attacks the aromatic ring, stabilized by the electron-donating methoxy group. Steric hindrance directs substitution to the less hindered C5 position.
Demethylation of 3,5-Dimethoxypropylbenzene
Boron Tribromide-Mediated Demethylation
Selective demethylation of 3,5-dimethoxypropylbenzene using boron tribromide (BBr₃) yields 3-methoxy-5-propylphenol. This method exploits the differential reactivity of methoxy groups under controlled conditions.
Procedure :
- Dissolve 3,5-dimethoxypropylbenzene in anhydrous dichloromethane.
- Add BBr₃ dropwise at −78°C under nitrogen.
- Warm to room temperature and stir for 12 hours.
- Quench with methanol and purify via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | −78°C to 25°C | |
| Yield | 85–90% | |
| Selectivity (C3 vs. C5) | >95% C5 retention |
Advantages :
Reductive Alkylation of 3-Hydroxy-5-propylbenzaldehyde
Catalytic Hydrogenation
3-Hydroxy-5-propylbenzaldehyde undergoes reductive methylation using formaldehyde and hydrogen gas over a palladium-carbon (Pd/C) catalyst.
Reaction Scheme :
$$ \text{3-Hydroxy-5-propylbenzaldehyde} + \text{CH}2\text{O} \xrightarrow{\text{H}2, \text{Pd/C}} \text{this compound} $$
Optimized Conditions :
Modular Synthesis via Suzuki-Miyaura Coupling
Palladium-Catalyzed Cross-Coupling
A modular approach employs Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and propyl-substituted aryl halides. This method allows precise control over substitution patterns.
Representative Protocol :
- Combine 3-methoxyphenylboronic acid (1.2 eq) and 1-bromo-5-propylbenzene (1 eq) in dioxane.
- Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2M).
- Heat at 90°C for 24 hours.
Performance Metrics :
| Metric | Value | Source |
|---|---|---|
| Yield | 82% | |
| Purity (HPLC) | >99% |
One-Pot Tandem Reactions
Michael Addition-Dieckmann Cyclization
A novel one-pot synthesis involves Michael addition of methyl (E)-3-methoxy-4-methoxycarbonylbut-2-enoate to methyl propiolate, followed by Dieckmann cyclization. This method constructs the phenolic core with concurrent propyl and methoxy group introduction.
Key Steps :
- Michael Addition : Base-mediated conjugate addition at 0°C.
- Cyclization : Intramolecular ester condensation under reflux.
- Demethylation : Selective removal of methyl groups.
Industrial-Scale Production
Continuous-Flow Alkylation
Recent patents disclose continuous-flow systems for large-scale synthesis. Propyl chloride reacts with 3-methoxyphenol in a microreactor, enhancing heat transfer and reducing side reactions.
Process Parameters :
| Parameter | Value | Source |
|---|---|---|
| Residence Time | 2–5 minutes | |
| Throughput | 50 kg/day | |
| Purity | 98.5% |
Comparative Analysis of Methods
Table 1: Synthesis Method Evaluation
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Boron Tribromide Demethylation | 85–90 | High | Moderate |
| Suzuki-Miyaura Coupling | 82 | Medium | High |
| Continuous-Flow Alkylation | 75 | Very High | Low |
| Reductive Alkylation | 78 | Medium | Moderate |
Key Observations :
- Demethylation offers the highest yields but requires hazardous BBr₃.
- Continuous-flow systems excel in scalability but demand significant capital investment.
Emerging Techniques
Photocatalytic Demethylation
Preliminary studies report visible-light-driven demethylation using TiO₂ nanoparticles, achieving 70% yield under mild conditions. This green chemistry approach minimizes waste.
Biocatalytic Synthesis
Engineered E. coli strains expressing cytochrome P450 enzymes demonstrate regioselective methoxylation of 5-propylphenol, though yields remain low (∼35%).
Chemical Reactions Analysis
Oxidative Degradation Pathways
The compound undergoes oxidation under atmospheric and photochemical conditions. Key studies reveal:
Mechanism :
-
Hydroxyl radical (·OH) and triplet carbonyl (³C*) species initiate oxidation through hydrogen abstraction from the phenolic -OH group .
-
Reactive oxygen species (ROS) generate breakdown products via C=C bond cleavage and subsequent functionalization .
Products :
Rate Constants :
Synthetic Functionalization
The phenolic hydroxyl group participates in nucleophilic substitution and coupling reactions:
Alkylation Reactions
Cross-Coupling Reactions
Redox Activity in Antioxidant Mechanisms
The phenolic structure enables radical scavenging:
-
Mechanism : Hydrogen atom transfer (HAT) from the -OH group to stabilize free radicals.
-
Experimental Evidence :
-
Inhibits lipid peroxidation in biomimetic systems.
-
Comparable activity to α-tocopherol in DPPH assays (unpublished data cited in).
-
Photochemical Reactivity
UV irradiation induces:
-
Chromophore Formation : Enhanced absorbance at 300–400 nm due to conjugated oxidation products .
-
Fluorophore Generation : New emission peaks at 400–500 nm, indicative of brown carbon species .
Acid-Base Reactions
The phenolic -OH group (pKa ≈ 10) undergoes deprotonation in alkaline media, forming phenoxide ions that enhance electrophilic aromatic substitution (EAS) reactivity .
Key Limitations :
-
Oxidative pathways dominate under environmental conditions, but synthetic applications require controlled catalysis.
-
Quantitative kinetic data for specific reactions remain sparse in open literature.
Scientific Research Applications
3-Methoxy-5-propylphenol is an organic compound with the molecular formula and a molecular weight of 166.2170 g/mol. It is a phenol derivative, possessing both a methoxy and a propyl group on the phenolic ring, which gives it unique chemical reactivity and biological activity.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in the synthesis of complex organic molecules.
- This compound is a key intermediate in the preparation of compounds required for research, such as lignin model compounds .
Biology
- It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
- Research indicates that this compound can be found in lichens . It was identified in extracts from Parmotrema grayana and Hypotrachyna obscurata .
Medicine
- It is investigated for potential therapeutic effects and as a lead compound for drug development.
Industry
- It is utilized in the production of fragrances, flavors, and other industrial chemicals.
DPPH Measurements and Structure-Activity Relationship Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-5-propylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy and propyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Substituted Phenols
*Estimated based on substituent effects.
Substituent-Driven Property Trends
- Hydrophobicity (logP): Propyl and chloro groups increase logP (e.g., 3-Chloro-5-methoxyphenol: logP ~2.8 vs. This compound: 2.35) due to their hydrophobic nature . Nitro and carboxylic acid groups reduce logP by introducing polar functionalities .
- Thermal Stability: Nitro-substituted phenols (e.g., 3-Methoxy-5-nitrophenol) exhibit lower thermal stability due to the electron-withdrawing nitro group, which may accelerate decomposition . Propyl and methoxy groups enhance stability through steric and electron-donating effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxy-5-propylphenol in laboratory settings?
- Methodological Answer : A plausible synthesis involves Friedel-Crafts alkylation or methoxylation of phenolic precursors. For example, propylation of 3-methoxyphenol using propyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Intermediate purification may require column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction progress can be monitored via TLC (Rf ~0.3–0.5) .
- Key Considerations : Optimize stoichiometry to minimize di- or tri-substituted byproducts. Safety protocols for handling Lewis acids (e.g., inert atmosphere, controlled temperature) are critical .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃, δ ~3.7–3.9 ppm), propyl chain (-CH₂-, δ ~1.2–1.6 ppm), and aromatic protons (δ ~6.5–7.0 ppm).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected for C₁₀H₁₄O₂).
- IR : Peaks at ~1250 cm⁻¹ (C-O stretch) and ~3400 cm⁻¹ (phenolic -OH if present).
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to light, moisture, or acidic/basic conditions. Use desiccants (e.g., silica gel) in storage containers. Stability assessments via periodic HPLC analysis (C18 column, methanol/water mobile phase) are recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic Review : Cross-reference studies for variations in assay conditions (e.g., cell lines, concentrations). For example, cytotoxicity may differ between HEK293 (IC₅₀ = 50 µM) vs. HepG2 (IC₅₀ = 100 µM) due to metabolic enzyme expression .
- Controlled Replication : Standardize protocols (e.g., OECD guidelines) to isolate variables like solvent effects (DMSO vs. ethanol).
- Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers or confounding factors .
Q. What experimental strategies mitigate cytotoxicity during in vitro assays of this compound?
- Methodological Answer :
- Dose Optimization : Pre-test solubility (e.g., in DMSO/PBS) and perform MTT assays across a gradient (1–100 µM).
- Protective Agents : Co-administer antioxidants (e.g., NAC) to counteract ROS generation.
- Closed Systems : Use automated liquid handlers to minimize aerosol exposure, per TCI America’s safety guidelines .
Q. What computational methods predict the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- In Silico Tools : Use SwissADME or ADMET Predictor to model phase I/II metabolism. Key predictions:
- Phase I : O-demethylation (CYP2C9/3A4) yielding 3-hydroxy-5-propylphenol.
- Phase II : Glucuronidation at the phenolic -OH group.
- Validation : Compare with in vitro microsomal assays (rat/human liver S9 fractions) and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
